3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
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Overview
Description
3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy-methoxyphenyl group, and a pyrazolo[3,4-B]pyridine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the bromophenyl and hydroxy-methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in various substituted derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit a particular enzyme involved in a disease process, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on: Known for its anticancer properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Studied for its metabolic effects and potential health benefits.
Uniqueness
3-(4-Bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research applications, offering opportunities for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C20H14BrN3O4 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(2-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H14BrN3O4/c1-28-15-4-2-3-12(18(15)25)14-9-13(20(26)27)16-17(23-24-19(16)22-14)10-5-7-11(21)8-6-10/h2-9,25H,1H3,(H,26,27)(H,22,23,24) |
InChI Key |
ANXHREOLMASWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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